

Demeclocycline hydrochloride chemical properties and stability

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An In-depth Technical Guide to the Chemical Properties and Stability of **Demeclocycline**Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeclocycline hydrochloride is a broad-spectrum tetracycline antibiotic derived from a mutant strain of Streptomyces aureofaciens.[1] Chemically, it is distinguished from chlortetracycline by the absence of a methyl group at the C-6 position.[2] This structural modification confers greater stability against acid and alkali degradation, resulting in a longer duration of action compared to other tetracyclines.[3][4] It functions by reversibly binding to the 30S and 50S ribosomal subunits, which blocks protein synthesis in susceptible microorganisms.[2][5] Beyond its antimicrobial applications in treating conditions like Lyme disease and acne, it is also used to manage hyponatremia associated with the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) by inducing nephrogenic diabetes insipidus.[1][6]

This technical guide provides a comprehensive overview of the core chemical properties and stability profile of **demeclocycline hydrochloride**, intended to support research, formulation development, and analytical activities.

Chemical and Physical Properties



Demeclocycline hydrochloride is a yellow to orange, odorless, crystalline powder with a bitter taste.[2][5][7] Its fundamental physicochemical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C21H22Cl2N2O8	[5][8]
Molecular Weight	501.3 g/mol	[4][5][8]
CAS Number	64-73-3	[5][9]
Appearance	Yellow to orange crystalline solid	[2][5]
Melting Point	>245°C (with decomposition)	[2][10][11][12]
pKa (Strongest Acidic)	2.94	[6]
pKa (Strongest Basic)	9.04	[6]
UV λmax	229, 266, 369 nm	[3][4]
pH (10 mg/mL in water)	2.0 - 3.0	[13]

Solubility Profile

Demeclocycline hydrochloride exhibits solubility in a range of aqueous and organic solvents. The hydrochloride salt is the preferred form for pharmaceutical applications due to its improved water solubility.[2][5]



Solvent	Solubility	Source(s)
Water	Soluble (approx. 11 mg/mL or 1 g in 90 mL)	[7][10][11]
Water (20 mg/mL)	Soluble, forms a clear, very deep greenish yellow solution	[12]
PBS (pH 7.2)	~3.3 mg/mL	[3][4]
Ethanol	Sparingly Soluble (approx. 1 mg/mL or 1 g in 980 mL)	[5][7]
Methanol	Soluble	[5][11]
Dimethylformamide (DMF)	Soluble (~1.4 mg/mL)	[3][4][5]
Dimethyl sulfoxide (DMSO)	Soluble (~1.0 mg/mL)	[3][4][5]
Acetone	Practically Insoluble	[7]
Chloroform	Practically Insoluble	[7]

Stability Profile

The stability of **demeclocycline hydrochloride** is a critical factor for its formulation, storage, and therapeutic efficacy. It is known to be more stable than tetracycline against dehydration due to its chemical structure.[2][12] However, it is particularly susceptible to degradation by light.

pH Stability and Degradation

Demeclocycline is more stable in acidic conditions.[7] The degradation of tetracyclines can be initiated by epimerization at the C4 position, followed by dehydration and further rearrangements, particularly under acidic or basic conditions. The absence of the C6-hydroxyl group in demeclocycline enhances its stability against dehydration compared to tetracycline.[2] [12]

Photostability



Demeclocycline is highly photosensitive and is the tetracycline most associated with phototoxicity.[2][12] Its photodegradation follows first-order kinetics.[7] Exposure to light, particularly UV radiation, can lead to the formation of degradants. Studies have shown that packaging plays a crucial role in its protection; aluminum foil-covered vials offer significantly more protection than amber or clear glass.[7]

Thermal Stability

The compound is sensitive to high temperatures. In one study, tablets stored at 55°C for one month showed a 40% loss of the active ingredient, accompanied by a darkening in color.[7] Recommended storage conditions are typically frozen (-20°C) or refrigerated (2-8°C) in tight, light-resistant containers to ensure long-term stability.[4][5][13][14] A solid form stored at -20°C is reported to be stable for at least four years.[3][4] Aqueous solutions, however, are less stable and are not recommended for storage for more than one day.[4]

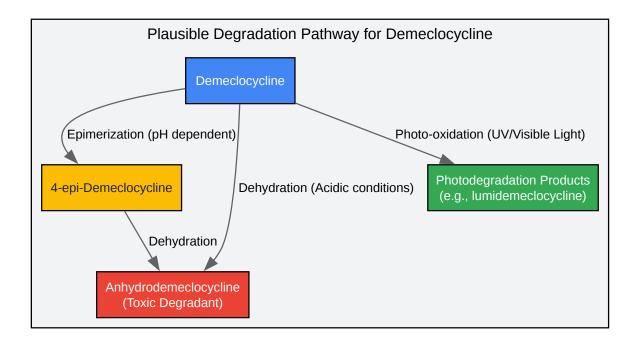
Degradation Pathways and Experimental Workflows

Understanding the degradation pathways and the experimental workflows to assess stability is crucial for drug development professionals.

Potential Degradation Pathway

The degradation of tetracyclines is complex and can proceed through several mechanisms, including epimerization, dehydration, and photo-oxidation. The diagram below illustrates a plausible degradation pathway for demeclocycline based on known tetracycline chemistry.





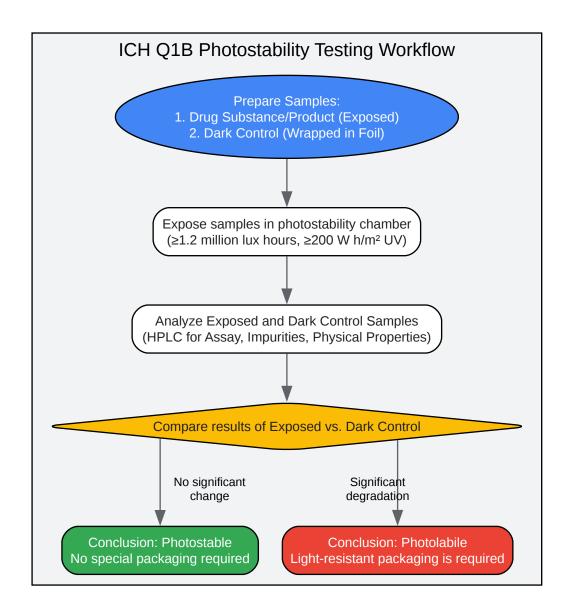
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Caption: Plausible degradation routes for demeclocycline.

Typical Photostability Testing Workflow

The International Council for Harmonisation (ICH) Q1B guideline outlines the standard procedure for photostability testing.[15][16] The workflow ensures that a drug substance or product is systematically evaluated for its sensitivity to light.





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Caption: Standard workflow for photostability testing.

Experimental Protocols

Detailed and validated analytical methods are required to assess the stability of **demeclocycline hydrochloride** accurately.

Forced Degradation Study Protocol

Forced degradation (or stress testing) is performed to identify potential degradation products and to establish the intrinsic stability of the molecule. This is critical for developing stability-



indicating analytical methods.

- Objective: To generate potential degradation products of demeclocycline hydrochloride under various stress conditions.
- Methodology:
 - Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.
 - Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.
 - Oxidative Degradation: Treat the sample solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[17]
 - Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-100°C) for an extended period.
 - Photolytic Degradation: Expose the drug substance (solid and in solution) to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt-hours/m²).[15][16]
- Analysis: Analyze all stressed samples, along with a non-degraded control, using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.

Stability-Indicating HPLC Method

A validated High-Performance Liquid Chromatography (HPLC) method is essential for quantifying **demeclocycline hydrochloride** and its impurities. The following is an example based on pharmacopeial methods.[13][18]

- Instrumentation: A liquid chromatograph equipped with a UV detector.
- Column: C8 or C18 reversed-phase column (e.g., 4.6-mm × 25-cm; L21 packing).
- Mobile Phase: A gradient or isocratic system typically composed of an aqueous buffer (e.g., phosphate buffer at pH 8.5-9.0), an organic modifier (e.g., methanol or tertiary butyl alcohol),



and ion-pairing agents (e.g., tetrabutylammonium hydrogen sulfate).[18][19]

- Flow Rate: Typically 1.0 1.7 mL/min.[18][19]
- Column Temperature: Elevated temperatures, such as 55-60°C, may be used to improve peak shape and resolution.[18][19]
- Detection: UV detection at a suitable wavelength, such as 254 nm or 270 nm.[18][19]
- Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, often
 0.01 N hydrochloric acid, to a known concentration.[13][18]
- Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating. Specificity is demonstrated by showing that degradation products and process impurities do not interfere with the quantification of the main peak.

Conclusion

Demeclocycline hydrochloride is a potent antibiotic with a well-defined chemical profile. Its enhanced stability against acid/base hydrolysis compared to older tetracyclines is a key advantage. However, its significant photosensitivity necessitates careful handling and the use of light-protective packaging throughout the manufacturing, storage, and dispensing processes. The information and protocols provided in this guide serve as a foundational resource for professionals engaged in the development and analysis of **demeclocycline hydrochloride**, ensuring the quality, safety, and efficacy of the final drug product.

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